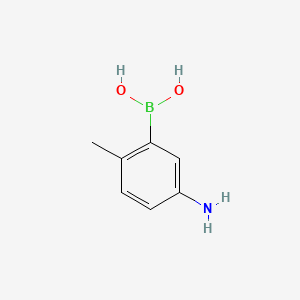

(5-Amino-2-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Mecanismo De Acción

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .

- Mechanistic insights into boron-catalysed direct amidation reactions .

- Synthesis of α-aminoboronic acids .

- Boronic acid based dynamic click chemistry: recent advances and applications .

- Organoboron compounds in asymmetric synthesis .

Análisis Bioquímico

Biochemical Properties

(5-Amino-2-methylphenyl)boronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Molecular Mechanism

It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic esters, which include this compound, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .

Metabolic Pathways

Boronic acids are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Transport and Distribution

Boronic acids are known to have intrinsic affinity for carbohydrates , which could potentially influence their transport and distribution.

Subcellular Localization

Given its potential interactions with carbohydrates , it may be localized in areas of the cell where these interactions are most likely to occur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-amino-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (5-Amino-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(5-Amino-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.

(4-Amino-2-methylphenyl)boronic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.

(5-Amino-2-chlorophenyl)boronic acid: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.

Uniqueness: (5-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Actividad Biológica

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its unique biological properties, particularly in the context of enzyme interactions and molecular recognition. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BNO2, with a molecular weight of approximately 165.98 g/mol. The compound features a phenyl ring substituted with an amino group at the 5-position and a methyl group at the 2-position, alongside a boronic acid functional group. This structural arrangement enhances its ability to interact with various biological molecules.

While specific mechanisms of action for this compound in biological systems remain under investigation, its boronic acid group is known to form reversible covalent bonds with diols, which is crucial for various biochemical applications. This property allows it to act as a ligand for proteins and enzymes, facilitating interactions that can lead to enzyme inhibition or modulation of protein-protein interactions .

Biological Applications

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .

- Molecular Recognition : The ability of this compound to selectively bind to diols makes it a valuable tool in biochemical assays. For instance, it has been used in the development of fluorescent sensors for saccharides through the formation of boronate complexes .

- Drug Delivery Systems : Studies indicate that attaching boronic acids to therapeutic enzymes can enhance their delivery to target cells by binding to surface glycans. This method has shown increased cellular uptake compared to non-boronated controls .

Case Study 1: Enhanced Protein Labeling

Research demonstrated that using this compound derivatives improved the fluorescence labeling of proteins. This was achieved by forming stable complexes with amino phenolic ligands, indicating potential applications in bioconjugation and imaging techniques.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving boronated RNase A showed that the boronation process significantly enhanced the enzyme's uptake into cancer cells, leading to increased cytotoxicity due to its enzymatic activity against cytosolic RNA. The findings suggest that this compound could be instrumental in developing targeted cancer therapies .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group into the aromatic system.

- Coupling Reactions : Employing coupling agents like carbodiimides to facilitate the formation of amine-boron complexes.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenylboronic Acid Hydrochloride | C7H10BClN | Lacks methyl substitution; primarily used in drug synthesis |

| 3-Amino-2-methylphenylboronic Acid | C9H12BNO2 | Different amino position; potential for varied biological activity |

| (5-Amino-1-naphthaleneboronic Acid) | C13H12BNO2 | Larger aromatic system; enhanced electronic properties |

This table illustrates how this compound stands out due to its specific substitution pattern that influences both reactivity and biological interactions.

Propiedades

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.